molecular formula C14H26N2O4 B15218337 tert-Butyl 4-((R)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-((R)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B15218337
M. Wt: 286.37 g/mol
InChI Key: NNTAROPHOIEHCU-VQXHTEKXSA-N
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Description

tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids followed by esterification and subsequent functional group transformations. For example, tert-butyl esters can be prepared using tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis of tert-butyl esters. These systems allow for precise control of reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry .

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific biological pathways .

Industry

In the industrial sector, tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-9-8-16(13(18)20-14(2,3)4)7-6-10(9)11(15)12(17)19-5/h9-11H,6-8,15H2,1-5H3/t9?,10?,11-/m1/s1

InChI Key

NNTAROPHOIEHCU-VQXHTEKXSA-N

Isomeric SMILES

CC1CN(CCC1[C@H](C(=O)OC)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C

Origin of Product

United States

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